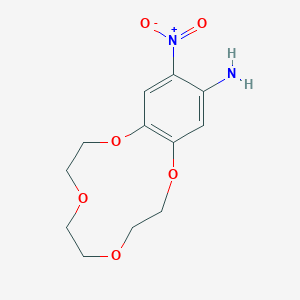
6-Bromo-5-hydroxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-hydroxynicotinamide is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of nicotinamide, where the bromine atom is substituted at the 6th position and a hydroxyl group at the 5th position on the pyridine ring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Brom-5-hydroxynicotinamid beinhaltet typischerweise die Bromierung von 5-Hydroxynicotinamid. Eine gängige Methode ist die Verwendung von Pyridiniumbromchromat (PBC) in einem Essigsäuremedium. Die Reaktion wird durchgeführt, indem das Substrat mit PBC bei 90 °C etwa 20 Minuten lang erhitzt wird . Eine andere Methode beinhaltet die Verwendung von N-Bromsuccinimid (NBS) als Bromierungsmittel .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 6-Brom-5-hydroxynicotinamid sind in der Literatur nicht gut dokumentiert. Die Prinzipien der großtechnischen organischen Synthese, wie z. B. die Optimierung der Reaktionsbedingungen, die Verwendung von kontinuierlichen Strömungsreaktoren und Reinigungsverfahren wie Kristallisation und Chromatographie, wären anwendbar.
Analyse Chemischer Reaktionen
Reaktionstypen
6-Brom-5-hydroxynicotinamid kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Hydroxylgruppe kann zu einer Carbonylgruppe oxidiert oder zu einem Wasserstoffatom reduziert werden.
Kupplungsreaktionen: Es kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in einem aprotischen Lösungsmittel.
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsreaktionen: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Bildung verschiedener substituierter Nicotinamide.
Oxidationsreaktionen: Bildung von 6-Brom-5-oxonicotinamid.
Reduktionsreaktionen: Bildung von 6-Brom-5-aminonicotinamid.
Kupplungsreaktionen: Bildung von Biarylverbindungen.
Wissenschaftliche Forschungsanwendungen
6-Brom-5-hydroxynicotinamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 6-Brom-5-hydroxynicotinamid ist noch nicht vollständig verstanden. Es wird angenommen, dass es mit molekularen Zielstrukturen interagiert, die Nicotinamid ähneln, wie z. B. nikotinische Acetylcholinrezeptoren und Enzyme, die am NAD+-Stoffwechsel beteiligt sind. Diese Interaktionen können zelluläre Prozesse wie Energiestoffwechsel, oxidative Stressantwort und Signaltransduktion modulieren .
Wirkmechanismus
The mechanism of action of 6-Bromo-5-hydroxynicotinamide is not fully understood. it is believed to interact with molecular targets similar to nicotinamide, such as nicotinic acetylcholine receptors and enzymes involved in NAD+ metabolism. These interactions can modulate cellular processes like energy metabolism, oxidative stress response, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Hydroxynicotinamid: Fehlt das Bromatom, hat aber ähnliche chemische Eigenschaften und Anwendungen.
5-Brom-6-hydroxynicotinsäure: Ähnliche Struktur, aber mit einer Carboxylgruppe anstelle einer Amidgruppe.
Nicotinamid: Die Stammverbindung ohne die Brom- und Hydroxylsubstitutionen.
Einzigartigkeit
6-Brom-5-hydroxynicotinamid ist einzigartig durch das Vorhandensein von Brom- und Hydroxylgruppen, die eine unterschiedliche Reaktivität und potenzielle biologische Aktivität verleihen. Das Bromatom kann an Halogenbindungen teilnehmen, während die Hydroxylgruppe Wasserstoffbrücken bilden kann, was diese Verbindung in verschiedenen chemischen und biologischen Kontexten vielseitig einsetzbar macht .
Eigenschaften
Molekularformel |
C6H5BrN2O2 |
|---|---|
Molekulargewicht |
217.02 g/mol |
IUPAC-Name |
6-bromo-5-hydroxypyridine-3-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-4(10)1-3(2-9-5)6(8)11/h1-2,10H,(H2,8,11) |
InChI-Schlüssel |
PFJXCFZSYWDJGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1O)Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


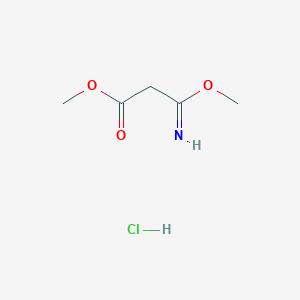
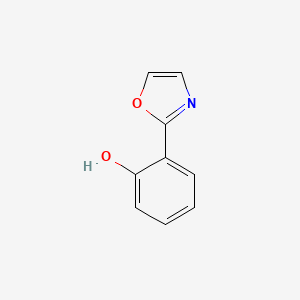

![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)

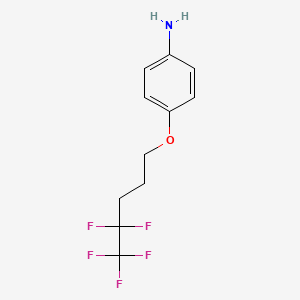
![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)

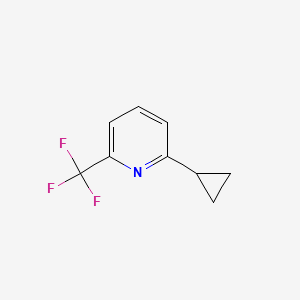
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)
